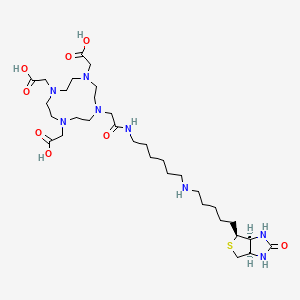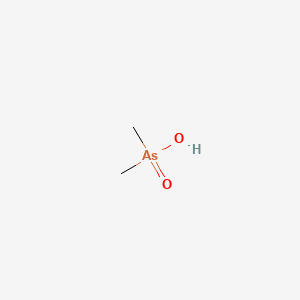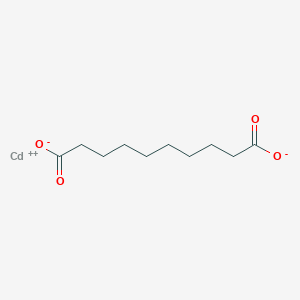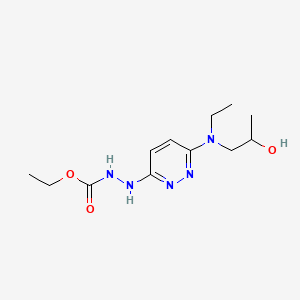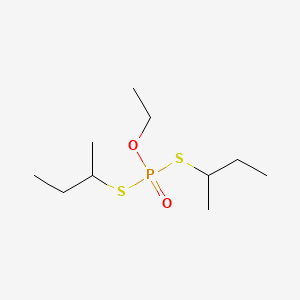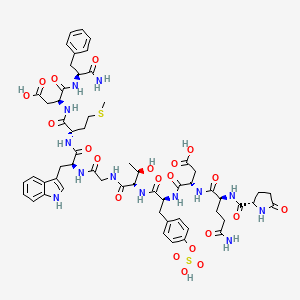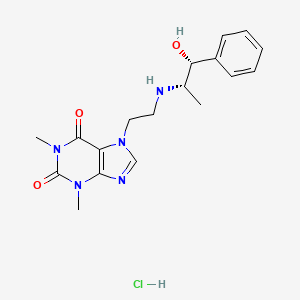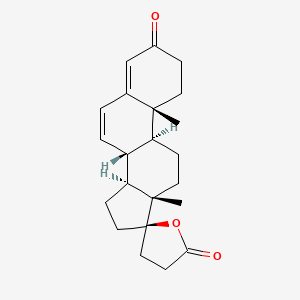
Canrenone
Overview
Description
Canrenone is a steroidal antimineralocorticoid of the spirolactone group, related to spironolactone. It is used as a diuretic in Europe, including in Italy and Belgium . This compound is also an important active metabolite of spironolactone, contributing to its therapeutic effects .
Mechanism of Action
Target of Action
Canrenone is an antimineralocorticoid , which means it primarily targets the mineralocorticoid receptor (MR) . This receptor plays a crucial role in the regulation of blood pressure and electrolyte balance.
Mode of Action
As an antimineralocorticoid, this compound acts as an antagonist to the mineralocorticoid receptor . It binds to these receptors and inhibits their action, thereby blocking the effects of mineralocorticoids like aldosterone. This results in increased excretion of sodium and water, while decreasing the excretion of potassium .
Biochemical Pathways
It is known that the drug’s action on the mineralocorticoid receptor influences therenin-angiotensin-aldosterone system (RAAS) . By blocking the effects of aldosterone, this compound disrupts the normal function of this system, leading to alterations in electrolyte balance and blood pressure regulation.
Pharmacokinetics
It is known that this compound is an active metabolite of spironolactone , suggesting that it may share similar pharmacokinetic properties
Result of Action
The primary result of this compound’s action is a diuretic effect . By blocking the action of aldosterone on the mineralocorticoid receptor, this compound promotes the excretion of sodium and water, while reducing the excretion of potassium. This can help to reduce blood pressure and treat conditions like heart failure and edema .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the geometry of the impeller in a bioreactor can greatly influence the biotransformation efficiency of this compound . Additionally, the drug’s action may be affected by the patient’s physiological state, such as the presence of certain diseases or conditions.
Biochemical Analysis
Biochemical Properties
Canrenone acts as a specific antagonist of aldosterone . It exerts its effects by binding competitively to the mineralocorticoid receptor located in the kidneys, heart, and blood vessels . This binding inhibits the aldosterone-induced sodium retention leading to an increase in sodium and subsequently water excretion, and potassium retention .
Cellular Effects
This compound has been found to be effective in the treatment of hirsutism in women . In people with chronic heart failure, treatment with this compound has shown a mortality benefit compared to placebo . It has been found to have approximately 10 to 25% of the potassium-sparing diuretic effect of spironolactone .
Molecular Mechanism
This compound and its active metabolites act as specific antagonists of aldosterone, and exert their effects by binding competitively to the mineralocorticoid receptor located in the kidneys, heart, and blood vessels . This prevents remodeling, decreases inflammation, and improves proteinuria .
Temporal Effects in Laboratory Settings
The pharmacokinetics of this compound are based on its metabolites, as the parent compound is rapidly metabolized . After multiple oral doses of 2 mg this compound per kg for 5 consecutive days, steady-state conditions are reached by day 3 and only a slight accumulation of this compound is observed .
Dosage Effects in Animal Models
In a study involving dogs, equinatriuretic doses of this compound showed more potent anti-inflammatory and anti-fibrotic effects on the kidney in rodent models . There were no adverse clinical or biochemical effects seen at any this compound dosage during treatment .
Metabolic Pathways
This compound is rapidly and completely metabolized by the liver into its active metabolites, this compound, 7α-thiomethyl-spironolactone, and 6β-hydroxy-7α-thiomethyl-spironolactone, which are the primary metabolites in the dog .
Transport and Distribution
This compound is mainly excreted via its metabolites. Plasma clearance of this compound is 3 L/h/kg for this compound, in dogs . After oral administration of radiolabelled this compound to the dog, 66% of the dose is recovered in feces and 12% in the urine .
Subcellular Localization
Given its mechanism of action, it is likely that this compound and its metabolites primarily localize to the cytoplasm where they can interact with mineralocorticoid receptors .
Preparation Methods
Canrenone can be synthesized through several methods. One method involves the etherification reaction and dehydrogenation reaction of 17 beta-hydroxy-4-alkene-3-ketone-17 alpha-pregnene-21-carboxylic acid-gamma-lactone . Another method involves dissolving a lactone substance in an organic solvent, adding a catalyst and an auxiliary agent, and reacting under stirring at 50-80°C to obtain this compound .
Chemical Reactions Analysis
Canrenone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidants like tetrachloro-p-benzoquinone and catalysts like pyridine hydrobromide . Major products formed from these reactions include 17 beta-hydroxy-3,5-diene-3-ethoxy-17 alpha-pregnene-21-carboxylic acid-gamma-lactone .
Scientific Research Applications
Canrenone has a wide range of scientific research applications. It is used in the treatment of primary hyperaldosteronism and edematous states caused by secondary hyperaldosteronism, such as heart failure . It has also been studied for its efficacy in treating COVID-19 patients, showing promising results in reducing the need for invasive ventilatory support and in-hospital mortality . Additionally, this compound is used in trials studying the diagnostic of heart failure .
Comparison with Similar Compounds
Canrenone is similar to other mineralocorticoid receptor antagonists such as spironolactone and eplerenone. this compound is reportedly more potent as an antimineralocorticoid relative to spironolactone but is considerably less potent and effective as an antiandrogen . Eplerenone, on the other hand, is highly selective for the mineralocorticoid receptor and rarely causes endocrine side effects . Other similar compounds include amiloride and triamterene, which are also used as diuretics .
Properties
CAS No. |
976-71-6 |
|---|---|
Molecular Formula |
C22H28O3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(10R,13S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16?,17?,18?,20-,21-,22+/m0/s1 |
InChI Key |
UJVLDDZCTMKXJK-GMTJQTPWSA-N |
SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=CC3C2CC[C@]4(C3CC[C@@]45CCC(=O)O5)C |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C |
Appearance |
Solid powder |
melting_point |
150 °C |
Key on ui other cas no. |
976-71-6 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aldadiene; BRN 0046602; BRN-0046602; BRN0046602; Luvion; NSC 261713; NSC-261713; NSC 261713Phanurane |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
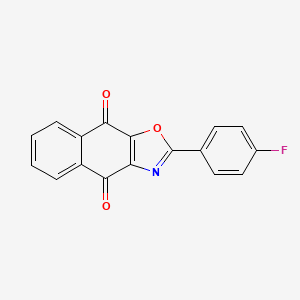
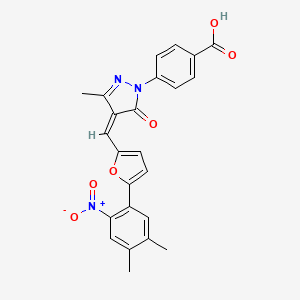
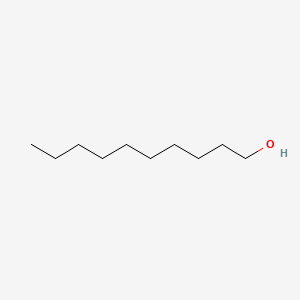
![N-[2-(1H-indol-3-yl)ethyl]-N-methyl-4-phenylbenzamide](/img/structure/B1668191.png)

